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Compound of Interest

Tripropylene glycol monopropyl!
Compound Name:
ether

Cat. No.: B3317494

Spectroscopic Profile of Tripropylene Glycol
Monopropyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Tripropylene glycol monopropyl ether (CAS No. 96077-04-2), a versatile solvent and
intermediate in various industrial and pharmaceutical applications. This document presents
available quantitative data in structured tables, details experimental protocols for spectroscopic
analysis, and includes a logical workflow diagram for clarity.

Chemical Structure and Properties

Tripropylene glycol monopropyl ether is a complex ether-alcohol with the chemical formula
C12H2604 and a molecular weight of 234.33 g/mol . Its structure consists of a tripropylene
glycol backbone with a terminal propyl ether group.

IUPAC Name: 1-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for
Tripropylene glycol monopropyl ether.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted): An experimental tH NMR spectrum for Tripropylene glycol monopropyl
ether is not readily available in public databases. However, based on the known chemical
shifts for similar propylene glycol ethers, a predicted spectrum would exhibit signals in the
following regions:

e 0.8-1.0 ppm (triplet): Terminal methyl protons of the propyl group (-OCH2CH2CH3).
e 1.0-1.2 ppm (doublets): Methyl protons of the propylene glycol units (-OCH(CHs)CHz2-).
e 1.4-1.6 ppm (sextet): Methylene protons of the propyl group (-OCH2CH2CHs).

e 3.2-3.7 ppm (multiplets): Methylene and methine protons of the propylene glycol backbone
and the methylene protons of the propyl ether (-OCH2CH2CHs, -OCH(CH3)CH20-).

e 3.8-4.1 ppm (multiplet): Methine proton adjacent to the terminal hydroxyl group (-
CH(OH)CHs).

Variable ppm (singlet, broad): Hydroxyl proton (-OH).

13C NMR: The following table summarizes the available 3C NMR spectral data.

Chemical Shift (ppm) Assignment

Data not available Specific peak assignments are not available

Note: While a 3C NMR spectrum is noted as available in PubChem, specific peak data is not
provided. The expected spectrum would show a series of signals between 15-20 ppm for the
methyl carbons and between 60-80 ppm for the oxygen-linked methylene and methine
carbons.

Infrared (IR) Spectroscopy (Predicted)

A dedicated experimental IR spectrum for Tripropylene glycol monopropyl ether is not
publicly available. However, the spectrum is predicted to have the following characteristic
absorption bands based on its functional groups:
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Wavenumber (cm~?) Vibration Mode Intensity
3600-3200 O-H Stretch (alcohol) Strong, Broad
2970-2850 C-H Stretch (alkane) Strong
1150-1050 C-O Stretch (ether & alcohol) Strong
1470-1430 C-H Bend (alkane) Medium
1380-1370 C-H Bend (alkane) Medium

Mass Spectrometry (MS)

Mass spectrometry data is available for Tripropylene glycol monopropyl ether, providing
insights into its fragmentation patterns under electron ionization.

Method Key Fragments (m/z)
GC-MS 45, 59, 117
MS-MS 101.1, 117.1, 159

The fragmentation of glycol ethers typically involves cleavage of the C-O and C-C bonds,
leading to the formation of smaller, stable oxonium ions. The base peak at m/z 45 is
characteristic of the [CHsCHOCHs]* fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy

e Sample Preparation: Dissolve a small amount of Tripropylene glycol monopropyl ether in
a deuterated solvent (e.g., CDCls or D20).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the
spectral width to cover the expected chemical shift range (typically 0-12 ppm).

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence to obtain singlet peaks for each unique carbon atom.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum to determine proton
ratios.

IR Spectroscopy

o Sample Preparation: As Tripropylene glycol monopropyl ether is a liquid, it can be
analyzed neat. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form
a thin film.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~1.

o Data Processing: Perform a background subtraction to remove atmospheric (COz, H20)
absorptions.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Dilute the Tripropylene glycol monopropyl ether sample in a suitable
volatile solvent (e.g., dichloromethane or methanol).

 Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

o Chromatographic Separation:
o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
o Injector Temperature: Typically 250°C.

o Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher
temperature (e.g., 280°C) to ensure separation of any impurities.
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o Carrier Gas: Helium at a constant flow rate.

e Mass Spectrometry:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight
(e.g., 300).

o Data Analysis: Identify the peak corresponding to Tripropylene glycol monopropyl ether in
the total ion chromatogram and analyze its mass spectrum for characteristic fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
sample like Tripropylene glycol monopropyl ether.
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Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
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 To cite this document: BenchChem. ['Spectroscopic data (NMR, IR, Mass Spec) of
Tripropylene glycol monopropyl ether"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3317494#spectroscopic-data-nmr-ir-mass-spec-of-
tripropylene-glycol-monopropyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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